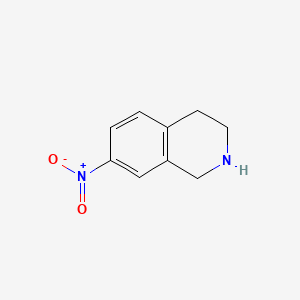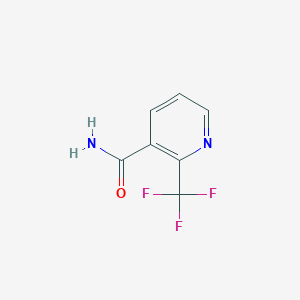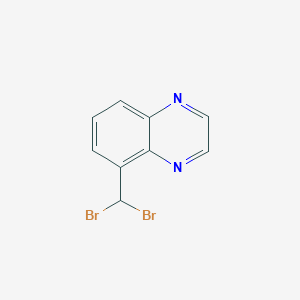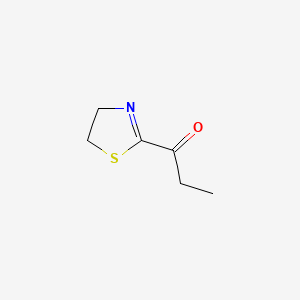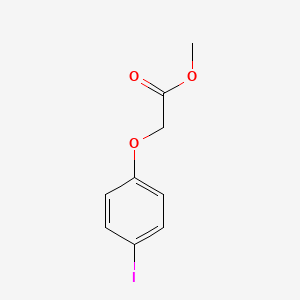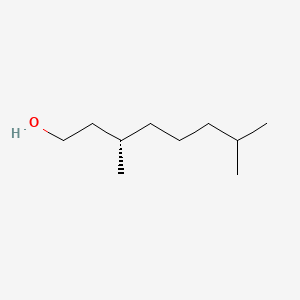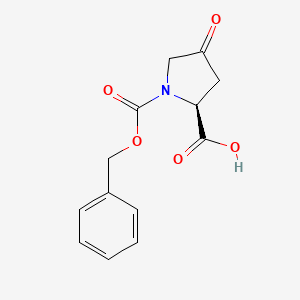![molecular formula C14H18BrN B1312464 7'-ブロモ-2',3'-ジヒドロ-1'H-スピロ[シクロヘキサン-1,4'-イソキノリン] CAS No. 626603-70-1](/img/structure/B1312464.png)
7'-ブロモ-2',3'-ジヒドロ-1'H-スピロ[シクロヘキサン-1,4'-イソキノリン]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is a spiro compound characterized by a unique structure where a bromine atom is attached to the isoquinoline moiety
科学的研究の応用
医薬品化学
医薬品化学において、この化合物は、その潜在的な治療特性のために利用されています。これは、様々な薬理学的に活性な分子の合成における前駆体として役立ちます。 その臭素原子は、戦略的に置換するか、またはカップリング反応で使用して、さまざまな疾患に対する潜在的な活性を有する新しい化合物を生成することができます .
薬理学
薬理学的には、この化合物の誘導体は、その抗菌特性について調査されています。 研究によると、特定のイミダゾール含有誘導体は、有望な抗菌活性を示し、これは新しい抗生物質の開発において重要となる可能性があります .
生化学
生化学的には、この化合物のユニークなスピロ環構造は、酵素阻害研究のための興味深い候補となっています。 これは、酵素の活性部位に結合し、それらの活性を調節することができ、これは疾患のメカニズムと薬物開発を理解するために不可欠です .
材料科学
材料科学の分野では、この化合物の構造モチーフは、有機半導体の開発に役立ちます。 その剛直なフレームワークは、電子デバイス用の材料の安定性と電荷輸送特性に貢献できます .
化学工学
化学工学の観点から、この化合物は、プロセス最適化研究で使用できます。 その合成には、洗練され、スケールアップできる複数のステップが含まれており、複雑な有機分子のより効率的な生産方法に関する洞察を提供します .
環境科学
環境科学では、研究は、この化合物の分解生成物とその環境への影響に焦点を当てる可能性があります。 その分解と環境要因との相互作用を理解することは、その生態学的フットプリントを評価するために重要です .
分析化学
分析的に、この化合物は、クロマトグラフィーおよび質量分析における基準物質として使用できます。 その独特の質量と保持時間は、複雑な混合物中の類似の化合物の同定と定量に役立ちます .
神経薬理学
神経薬理学では、この化合物が中枢神経系に及ぼす影響が注目されています。 これは、新しい神経活性薬の開発のためのリード化合物となり、うつ病や不安などの状態の治療に役立つ可能性があります .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Spirocyclization: The cyclohexane ring is introduced via a spirocyclization reaction, often using a Grignard reagent or organolithium compound.
Bromination: The final step involves bromination, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve yield.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide in DMF or thiols in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Azides, thiols, and other substituted derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Pharmacophore: Acts as a pharmacophore in drug design, particularly in the development of CNS-active agents.
Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for new antibiotic development.
Industry:
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] depends on its application:
Biological Systems: It may interact with specific receptors or enzymes, modulating their activity. For example, it could bind to neurotransmitter receptors in the CNS, altering signal transduction pathways.
Chemical Reactions: Acts as a reactive intermediate in various chemical transformations, facilitating the formation of new bonds or functional groups.
類似化合物との比較
- 7’-Chloro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]
- 7’-Fluoro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]
Comparison:
- Reactivity: The bromine atom in 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.
- Applications: While all these compounds can be used in similar applications, the bromine derivative may offer unique advantages in terms of reactivity and selectivity in synthetic applications.
This detailed overview provides a comprehensive understanding of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline], covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN/c15-12-4-5-13-11(8-12)9-16-10-14(13)6-2-1-3-7-14/h4-5,8,16H,1-3,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEBXNFZFCGENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC3=C2C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
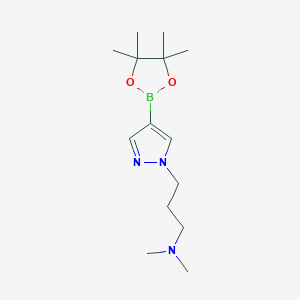
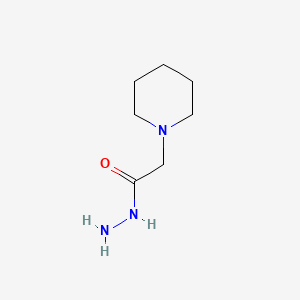
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)
